TAAR1 agonist 3

GPCR Agonism Neuropsychiatry TAAR1

In neuropsychiatric research, generic substitution of tetrahydropyridine analogs risks introducing confounding off-target activities. TAAR1 agonist 3 (CAS 1804129-70-1) eliminates this risk: • Potent TAAR1 agonism (pEC50 = 7.6) with no H1 or muscarinic receptor activity • Clean tool for cAMP accumulation assays and downstream pathway analysis • Defined SAR reference for tetrahydropyridine-based GPCR agonist optimization Available in standard pack sizes with global shipping.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B13258449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAAR1 agonist 3
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=C(CNCC1)C2=CC=CO2
InChIInChI=1S/C10H13NO/c1-8-4-5-11-7-9(8)10-3-2-6-12-10/h2-3,6,11H,4-5,7H2,1H3
InChIKeyIFOJHFGHSRFDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine: Identity & Differentiators


5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine, also referred to as TAAR1 agonist 3 (CAS: 1804129-70-1), is a heterocyclic small molecule with a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol [1]. Its core structure combines a furan ring and a 4-methyl-1,2,3,6-tetrahydropyridine moiety, placing it within a class of compounds frequently explored in neuropsychiatric research due to their potential interactions with G-protein coupled receptors (GPCRs) . Crucially, this specific compound is not merely a scaffold; its explicit biological annotation as a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1) provides a foundational, quantifiable basis for its selection over other, less-defined structural analogs .

Target Engagement
TAAR1 agonist tool compound with reported pEC50 activity
Selectivity Context
4-methyl group reduces off-target aminergic GPCR binding
Scaffold Differentiation
Heterocyclic core supports TAAR1 and potential RyR cross-talk studies

5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine Substitution Risks


Generic substitution within the 1,2,3,6-tetrahydropyridine class is not a safe assumption for scientific work, as minor structural modifications can lead to profound and unpredictable changes in target selectivity and functional outcome . For instance, the simple removal of the 4-methyl group from the tetrahydropyridine ring drastically alters the molecule's interaction profile with aminergic receptors, introducing off-target activities at H1 and muscarinic acetylcholine receptors that are not seen with the methylated variant . Consequently, substituting 5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine with a near-identical analog like 5-(furan-2-yl)-1,2,3,6-tetrahydropyridine would fundamentally change the experimental conditions and confound results. The quantitative evidence that follows provides the necessary data to mitigate this specific procurement risk and justify the selection of this precise chemical entity.

Target Compound
Name 5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine
Selectivity Reported TAAR1 activity; no H1/M2 muscarinic off-target agonism
Potential Substitute (Des-Methyl Analog)
Name 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine
Risk Introduces H1 and muscarinic receptor activation; may confound TAAR1-specific readouts

5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine Comparative Evidence


TAAR1 Potency: 4-Methyl vs. Des-Methyl Analog

The presence of the 4-methyl group on the tetrahydropyridine core of TAAR1 agonist 3 directly translates into a quantifiable TAAR1 agonist activity (pEC50 = 7.6) that is slightly higher than its des-methyl analog, TAAR1 agonist 2 (pEC50 = 7.5) . While the potency difference is marginal, the methyl group is a critical determinant of receptor selectivity, as demonstrated in the subsequent evidence item. This functional potency was determined in a standardized G protein recruitment assay .

TAAR1 Potency
Head-to-head
pEC50 = 7.6 (target) vs 7.5 (des-methyl analog)
Similar TAAR1 engagement; 4-methyl maintains agonist activity.
G protein recruitment assay, human TAAR1
GPCR Agonism Neuropsychiatry TAAR1 Functional Assay

Selectivity Advantage of 4-Methyl Substitution

A critical distinction lies in the receptor selectivity profiles. TAAR1 agonist 3 (pEC50 = 6 at α2A-AR) exhibits a more focused activity profile compared to its des-methyl counterpart, TAAR1 agonist 2, which shows significant off-target agonist activity at H1 receptors and several members of the muscarinic acetylcholine receptor family (e.g., M2 receptor, pEC50 = 5) . The 4-methyl substitution appears to reduce promiscuous binding to aminergic GPCRs.

Off-target Selectivity
Head-to-head
No H1/M2 activity; des-methyl analog activates H1 and M2 (pEC50 = 5)
4-methyl substitution reduces promiscuous aminergic GPCR binding.
Human GPCR panel functional assays
Selectivity Off-Target GPCR Polypharmacology

RyR Channel Modulation Potential

Beyond its role as a TAAR1 agonist, this tetrahydropyridine scaffold has been specifically identified in patent literature as a potential modulator of Ryanodine Receptor (RyR) calcium channels, a mechanism implicated in various neurodegenerative and muscular disorders [1]. This dual biological annotation is not common across all tetrahydropyridine analogs and provides a unique, high-value research vector. While TAAR1 agonist 3 is a potent TAAR1 agonist, other structurally similar tetrahydropyridines are often optimized for different primary targets, such as GPR119 [2].

RyR Modulation
Class-level
Patent claims encompass RyR calcium channel modulation.
May support TAAR1-RyR cross-regulation research; requires validation.
Patent literature, not validated in peer-reviewed studies
RyR Receptor Calcium Channel Neurodegeneration Patent

5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine Application Scenarios


TAAR1 vs. Off-Target GPCR Signaling Dissection

In neuropsychiatric research, TAAR1 agonist 3 serves as a superior tool over its des-methyl analog (TAAR1 agonist 2) for experiments requiring a clean TAAR1 signal. Its demonstrated lack of activity at H1 and muscarinic receptors makes it the preferred compound for in vitro cAMP accumulation assays [1] and downstream pathway analysis where confounding polypharmacology must be minimized. The high level of functional annotation (pEC50 = 7.6 at TAAR1) provides a reliable baseline for quantitative pharmacology studies .

TAAR1-RyR Cross-Regulation Probe

For researchers exploring the intersection of aminergic signaling and intracellular calcium dynamics, this compound offers a unique entry point. Its classification in patent literature as a potential RyR modulator [2], coupled with its confirmed TAAR1 agonism , positions it as a valuable probe for studying potential functional links between these two systems. This dual applicability provides a rationale for its procurement in discovery programs focused on neurodegenerative conditions, where both TAAR1 and calcium dysregulation are implicated [2].

SAR Reference Standard for 4-Substituted Analogs

Medicinal chemistry teams engaged in the optimization of tetrahydropyridine-based GPCR agonists can utilize TAAR1 agonist 3 as a key reference point in structure-activity relationship (SAR) studies [3]. Its well-defined, commercially available structure and the stark contrast in selectivity profile compared to the des-methyl variant make it an ideal positive control for evaluating the impact of 4-position substitutions on both target potency and receptor promiscuity in the context of TAAR1 and other aminergic receptors.

Application
Selection Property
Validation Focus
TAAR1 Signaling Studies
Selectivity context (absence of H1/M2 activity)
cAMP accumulation and pathway analysis with minimized polypharmacology
TAAR1-RyR Cross-Regulation
Dual annotation (TAAR1 agonism + patent RyR modulation)
Calcium signaling / neurodegenerative model endpoint context
SAR Reference Standard
4-methyl substitution impact on selectivity
Potency and receptor profiling in aminergic GPCR SAR campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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